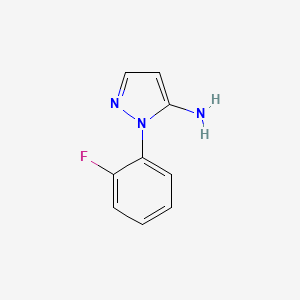

1-(2-fluorophenyl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

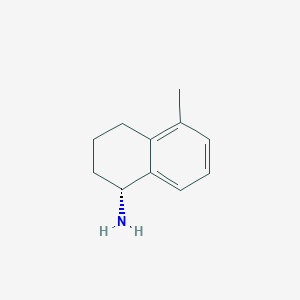

“1-(2-fluorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C9H7FN2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” can be achieved through a series of chemical reactions. One of the methods involves the use of 1,3-dipolar cycloaddition of the corresponding sydnones . The sydnones are synthesized from N-nitroso-2-fluorophenylglycines and are characterized by NMR spectroscopy .Molecular Structure Analysis

The molecular structure of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” is characterized by a pyrazole ring attached to a fluorophenyl group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “1-(2-fluorophenyl)-1H-pyrazol-5-amine” are primarily based on its pyrazole core. Pyrazoles can undergo various reactions such as 1,3-dipolar cycloadditions . In the case of “1-(2-fluorophenyl)-1H-pyrazol-5-amine”, it is synthesized through a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds. More specifically, it can be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which can be synthesized using 1-(2-fluorophenyl)-1H-pyrazol-5-amine, have been used for a wide range of biological targets . This makes them valuable in the field of biomedical research.

Synthesis of 1-(2-Fluorophenyl)pyrazoles

The compound can be used in the synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones . This process involves the use of dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

Antiviral Therapeutics

Benzamide-based 5-aminopyrazoles and their fused heterocycles, which can be synthesized using 1-(2-fluorophenyl)-1H-pyrazol-5-amine, have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.

Synthesis of Fluorinated Pyrazoles

The compound can be used in the synthesis of new fluorinated pyrazoles . This process involves a two-step reaction, with the synthesis of pyrazoline being performed via a one-pot three-component reaction under microwave irradiation .

X-ray Diffraction Studies

The sydnones, which are intermediates in the synthesis of 1-(2-fluorophenyl)pyrazoles, can be characterized by single crystal X-ray diffraction analysis . This shows interesting features such as halogen bonding, which is an important interaction in modeling the crystal structure .

Safety and Hazards

The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is advised to handle the compound with appropriate protective measures and in a well-ventilated area .

Zukünftige Richtungen

The future directions for the research and development of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” and its derivatives could involve exploring their potential applications in various fields. For instance, pyrazole derivatives are known to exhibit a wide range of biological activities, which makes them potential candidates for the development of new pharmaceuticals .

Wirkmechanismus

Target of Action

Similar compounds such as “1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine fumarate (tak-438)” have been identified as potassium-competitive acid blockers (p-cabs) . These compounds inhibit the H+,K±ATPase enzyme, which plays a crucial role in gastric acid secretion .

Mode of Action

Similar compounds like tak-438 work by competitively inhibiting the proton pump (h+,k±atpase) in a reversible manner . This inhibition reduces gastric acid secretion, which can be beneficial in the treatment of acid-related diseases .

Biochemical Pathways

Compounds with similar structures, such as tak-438, affect the pathway of gastric acid secretion by inhibiting the h+,k±atpase enzyme . This enzyme is crucial in the final step of gastric acid production, and its inhibition leads to decreased acid secretion .

Result of Action

Similar compounds like tak-438 have been shown to inhibit gastric acid secretion effectively . This could potentially lead to relief from symptoms associated with acid-related diseases .

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBAKYJYWFXPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)

![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)